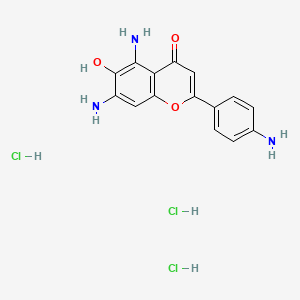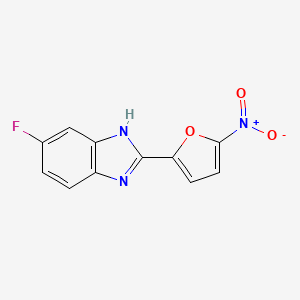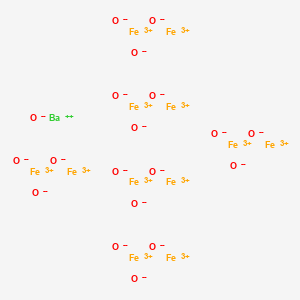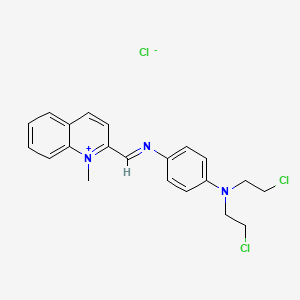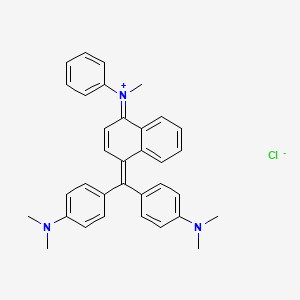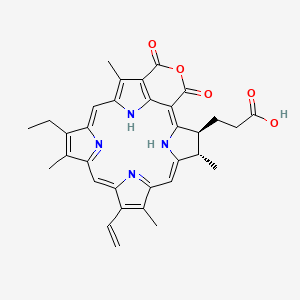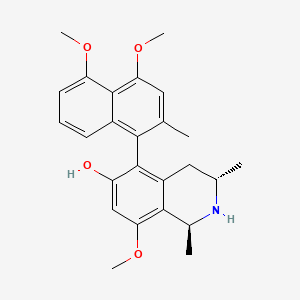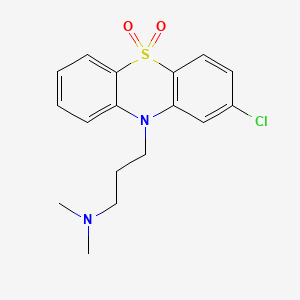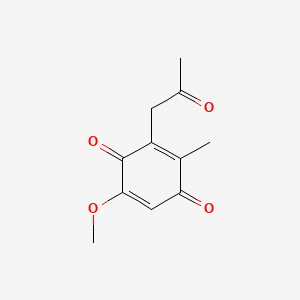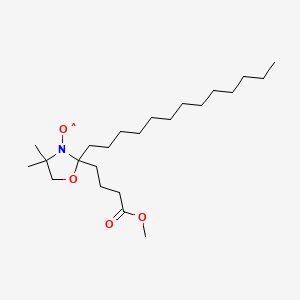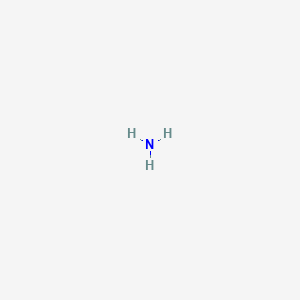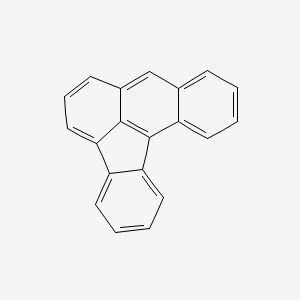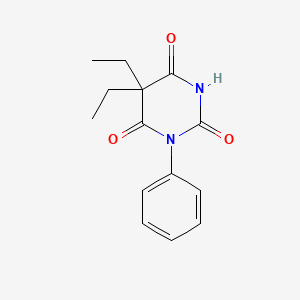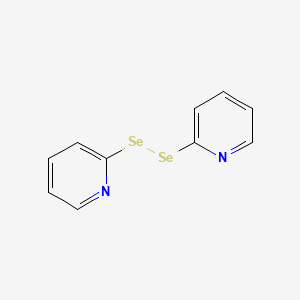
Pyridine, 2,2'-diselenobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-diselenobis- is a heterocyclic compound with a pyridine ring containing selenium atoms at the 2 and 2’ positions. It belongs to the class of 2-pyridone-containing heterocycles. These compounds are considered privileged scaffolds in drug discovery due to their unique properties, including hydrogen bond donor/acceptor behavior, nonpeptidic mimics, metabolic stability, solubility in water, and lipophilicity .
Synthesis Analysis
The synthesis of 2,2’-diselenobis-pyridine involves the incorporation of selenium atoms into the pyridine ring. One notable approach is the multicomponent reaction (MCR) method. Researchers have explored various MCRs to efficiently construct 2-pyridone-containing heterocycles. These reactions allow for the simultaneous assembly of multiple components, leading to diverse structures with potential bioactivity .
Aplicaciones Científicas De Investigación
Synthesis of C2-Functionalized Pyridines and Quinolines
Scientific Field
Chemistry, specifically Organic Synthesis.
Application Summary
This compound is used in the synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry .
Methods of Application
The compound is treated with various reagents under appropriate activation conditions .
Results or Outcomes
The process results in the synthesis of C2-functionalized pyridines and quinolines .
Synthesis of Selenopyridines
Application Summary
The compound is used in the synthesis of Se-alkyl selenopyridines and bis-selenopyridine derivatives .
Methods of Application
An eco-friendly method is used by utilizing NaHSe instead of toxic hydrogen selenide .
Results or Outcomes
Successful synthesis of Se-alkyl selenopyridines and bis-selenopyridine derivatives .
Antioxidant Activity
Scientific Field
Biochemistry and Pharmacology.
Application Summary
The compound has been found to have better antioxidant activity than other disubstituted diaryl diselenides .
Methods of Application
The antioxidant activity was determined by measuring thiobarbituric acid reactive substances (TBARS) and protein carbonyl (PC) levels in rat liver homogenate .
Results or Outcomes
The compound showed the highest potency in reducing TBARS and PC levels .
Suppression of Nitric Oxide and Prostaglandin E2 Production
Application Summary
The compound has been found to suppress nitric oxide and prostaglandin E2 production .
Methods of Application
The suppression was investigated through molecular mechanisms .
Results or Outcomes
The compound was found to be an effective antioxidant agent against apoptotic cell death by acting as a radical scavenger .
Induction of G1 Arrest and Apoptosis in Human Lung Carcinoma Cells
Scientific Field
Oncology and Cell Biology.
Application Summary
The compound has been found to induce G1 arrest and apoptosis in human lung carcinoma (A549) cells .
Methods of Application
The induction was investigated through reactive oxygen species scavenging and reductive stress .
Results or Outcomes
The compound caused significant DNA damage, G1 phase arrest, and apoptosis .
Activation of Glycosides
Application Summary
The compound is used for the activation of glycosides .
Methods of Application
The activation is done through a reaction with the compound .
Results or Outcomes
The compound acts as a peptide coupling reagent and as an oxidizing agent .
Continuous Flow Synthesis of 2,2’-Diselenobis(Benzoic Acid) and Derivatives
Application Summary
The compound is used in the continuous flow synthesis of 2,2’-diselenobis(benzoic acid) (DSBA) and its derivatives .
Methods of Application
Water was used as a solvent in a reaction time as short as 90 seconds .
Results or Outcomes
The synthesis of DSBA was obtained in excellent yield .
Study of Cancer Cell Locomotion
Application Summary
The compound has been used to study the mechanism of cancer cell locomotion .
Methods of Application
The study was conducted using cancer cell models .
Results or Outcomes
The compound provided insights into the mechanism of cancer cell locomotion .
Synthesis of Complex Azaheterocycles
Application Summary
The compound is used in the synthesis of complex azaheterocycles .
Methods of Application
The synthesis involves treating readily available N-oxides with various reagents under appropriate activation conditions .
Results or Outcomes
The process results in the synthesis of complex azaheterocycles .
Cysteine Functionalization
Application Summary
The compound is used as a chemoselective tool for cysteine functionalization .
Methods of Application
The functionalization is done through a reaction with the compound .
Results or Outcomes
The compound acts as a chemoselective tool for cysteine functionalization .
Regulation of Aβ and Metal-Aβ Aggregation
Scientific Field
Neuroscience and Biochemistry.
Application Summary
The compound and its derivatives have been studied as potential chemical tools regulating Aβ and metal-Aβ aggregation by complexing metal ions .
Methods of Application
The regulation was investigated through complexing metal ions .
Results or Outcomes
Propiedades
IUPAC Name |
2-(pyridin-2-yldiselanyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQLVACGEMGVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208669 |
Source


|
| Record name | 2,2'-Dipyridyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2,2'-diselenobis- | |
CAS RN |
59957-75-4 |
Source


|
| Record name | 2,2'-Dipyridyl diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dipyridyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

